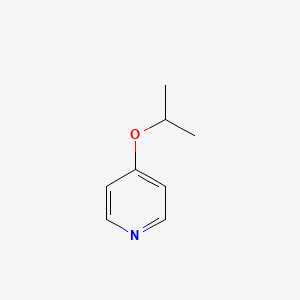

2-シアノ-N-(3,4-ジフルオロフェニル)アセトアミド

説明

The compound 2-cyano-N-(3,4-difluorophenyl)acetamide is a chemical entity that has been studied in various contexts due to its potential utility in the synthesis of heterocyclic compounds and pharmaceuticals. While the provided data does not directly discuss this exact compound, it does include information on closely related compounds that share structural similarities, such as the presence of a cyano group and a substituted phenyl group attached to an acetamide moiety. These compounds are of interest in the field of medicinal chemistry and materials science due to their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of substituted phenols or anilines with acylating agents or acid chlorides. For example, the synthesis of 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides utilized 3-fluoro-4-cyanophenol as a starting material, indicating that halogenated phenols can be key intermediates in the synthesis of such compounds . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide from 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate suggests that aniline derivatives can be acylated to form the corresponding acetamides . These methods could potentially be adapted for the synthesis of 2-cyano-N-(3,4-difluorophenyl)acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which can engage in hydrogen bonding and influence the overall geometry of the molecule. For instance, the title compound in one study, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, exhibits a dihedral angle between the phenyl rings and the acetamide group, which affects the molecule's three-dimensional shape . Such structural features are important in determining the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often serving as synthons for the construction of more complex molecules. The reactivity of such compounds can include nucleophilic addition to the cyano group or substitution reactions at the phenyl ring. The review of 2-cyano-N-(4-sulfamoylphenyl) acetamide highlights its use as a building block for polyfunctionalized heterocyclic compounds, suggesting that similar reactivity might be expected for 2-cyano-N-(3,4-difluorophenyl)acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure, including the presence of halogen substituents and the amide group. These properties can affect the compound's solubility, melting point, and stability. For example, the crystal structure analysis of related compounds provides insights into their solid-state properties, such as hydrogen bonding patterns and crystal packing . These properties are crucial for understanding the behavior of the compound in different environments and can guide its application in various fields.

科学的研究の応用

複素環化合物の合成

2-シアノ-N-(3,4-ジフルオロフェニル)アセトアミド: は、さまざまな複素環化合物の合成における重要な前駆体です。カルボニル基とシアノ基の両方が存在するため、二座配位子と反応して多様な複素環構造を形成できます。 この汎用性は、潜在的な薬理活性を持つ化合物を作り出すために重要です .

生物活性

この化合物は、その潜在的な生物活性で注目を集めています。 その誘導体は、治療特性について研究されており、改善された化学療法薬につながる可能性のある有機複素環のビルディングブロックとして役立ちます .

アミンのシアノアセチル化

シアノアセチル化は、医薬品化学において重要な反応であり、2-シアノ-N-(3,4-ジフルオロフェニル)アセトアミドはこのプロセスで役割を果たします。 これは、アミンをアシル化するために使用でき、薬物開発において不可欠な生物学的に活性な化合物の形成につながります .

製薬開発

製薬の分野では、この化合物は、新しい薬物の設計と開発に使用されます。 その分子構造により、新規医薬品の作成または既存の医薬品の改善が可能になり、薬物療法の安全性と有効性を向上させます .

光電子特性

2-シアノ-N-(3,4-ジフルオロフェニル)アセトアミドとその誘導体の光電子特性は、材料科学において関心を集めています。 これらの特性は、電子および光学用途向けの新しい材料の開発に不可欠です .

化学合成

この化合物は、さまざまな化学合成プロセスにも使用されます。 その反応性により、工業用化学品の製造において基本的な縮合反応と置換反応に参加することができます .

特性

IUPAC Name |

2-cyano-N-(3,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNLNPCGSUYAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404427 | |

| Record name | 2-cyano-N-(3,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

541519-41-9 | |

| Record name | 2-cyano-N-(3,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)

![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)